molecular formula C20H17NO5S B3163642 4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid CAS No. 885269-42-1

4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

Cat. No.: B3163642
CAS No.: 885269-42-1
M. Wt: 383.4
InChI Key: ZFNQOUZSNZLJLR-UHFFFAOYSA-N
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Description

Chemical Structure and Key Features
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (CAS: 885269-42-1) is a sulfonamide derivative featuring a biphenyl core substituted with a methoxy group at the 4'-position. The molecule comprises:

  • A 4-methoxybiphenylsulfonamide group linked to a benzoic acid moiety via a sulfonamide bridge.
  • Molecular formula: C₂₀H₁₇NO₅S (molecular weight: 397.45 g/mol) .

Properties

IUPAC Name

4-[[4-(4-methoxyphenyl)phenyl]sulfonylamino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17NO5S/c1-26-18-10-4-14(5-11-18)15-6-12-19(13-7-15)27(24,25)21-17-8-2-16(3-9-17)20(22)23/h2-13,21H,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFNQOUZSNZLJLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid typically involves multiple steps, including the formation of the biphenyl structure, sulfonation, and subsequent coupling with benzoic acid derivatives. One common method involves the Suzuki-Miyaura coupling reaction, which is known for its mild reaction conditions and high efficiency in forming carbon-carbon bonds . The reaction typically uses palladium catalysts and boron reagents under controlled temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process often includes rigorous purification steps such as recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions include various substituted biphenyl derivatives, sulfonic acids, and amines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a pharmaceutical intermediate.

    Industry: Utilized in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism of action of 4-((4’-Methoxy-[1,1’-biphenyl])-4-sulfonamido)benzoic acid involves its interaction with specific molecular targets and pathways. The electron-donating methoxy group enhances the nucleophilicity of the benzene ring, making it particularly reactive towards electrophilic substitution reactions . This reactivity is crucial for its biological and chemical activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Biphenyl Core

Table 1: Key Structural Analogs and Substituent Effects
Compound Name (CAS) Substituent (Position) Molecular Formula Key Differences from Target Compound Potential Impact on Properties References
4-((4'-Chloro-[1,1'-biphenyl])-4-sulfonamido)benzoic acid (885269-32-9) Cl (4') C₂₀H₁₆ClNO₄S Methoxy → Chloro - Increased lipophilicity
- Enhanced electron-withdrawing effects
4-[(4-Methoxyphenyl)sulfamoyl]benzoic acid (A327278, 18738-58-4) Single phenyl (no biphenyl) C₁₄H₁₃NO₅S Biphenyl → Single phenyl - Reduced steric bulk
- Altered binding affinity
Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate (CAS: 1182284-29-2) Cl (4') + Methyl ester C₂₁H₁₈ClNO₄S Carboxylic acid → Ester - Increased lipophilicity
- Altered metabolic stability

Key Findings :

  • Chloro substitution (vs.
  • Biphenyl removal (A327278) reduces molecular weight and steric hindrance, possibly increasing solubility but decreasing target specificity .
  • Esterification (e.g., methyl ester) masks the carboxylic acid, improving membrane permeability but requiring metabolic activation .

Functional Group Modifications

Table 2: Modifications in Sulfonamide and Benzoic Acid Moieties
Compound Name (CAS) Functional Group Modification Molecular Formula Key Differences Biological Implications References
4-[[[4-(4-Methoxyphenyl)phenyl]sulfonylamino]methyl]benzoic acid (885269-44-3) Methylene linker between sulfonamide and benzoic acid C₂₁H₁₉NO₅S Additional CH₂ spacer - Altered conformational flexibility
- Potential for improved binding pocket accommodation
3-(N-(4-(Benzyloxy)phenyl)sulfamoyl)benzoic acid (A138267, 380193-68-0) Benzyloxy group (phenyl ring) C₂₀H₁₇NO₅S Benzyloxy vs. methoxy - Increased steric bulk
- Enhanced π-π stacking potential

Key Findings :

  • Benzyloxy groups (A138267) enhance aromatic interactions but may reduce solubility due to hydrophobicity .

Crystallographic and Electronic Comparisons

Crystal Packing and Dihedral Angles :

  • The target compound exhibits dihedral angles of 83.45° (molecule A) and 86.65° (molecule B) between aromatic rings, indicating a twisted conformation that minimizes steric clashes .
  • Analogous compounds with nitro substituents (e.g., compound 13 in ) show planar conformations due to stronger electron-withdrawing effects, which may enhance intermolecular interactions.

Electronic Effects :

  • Methoxy groups (electron-donating) increase electron density on the biphenyl ring, favoring interactions with electrophilic regions of targets.

Biological Activity

4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid, a sulfonamide derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, efficacy against various pathogens, and structure-activity relationships (SAR).

Chemical Structure

The chemical structure of 4-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid can be represented as follows:

C19H18NO3S\text{C}_{19}\text{H}_{18}\text{N}\text{O}_{3}\text{S}

This compound features a biphenyl moiety substituted with a methoxy group and a sulfonamide functional group, which are critical for its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral properties of sulfonamide derivatives against various viruses. For instance, a study indicated that derivatives similar to 4-((4'-methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid exhibited significant inhibitory effects on Coxsackievirus B3 with IC50 values ranging from 5 to 10 µM . This suggests that the compound may interfere with viral replication or entry into host cells.

Cytotoxicity Studies

Cytotoxicity assessments have shown that the compound demonstrates selective toxicity towards cancer cell lines. The cytopathic effect (CPE) assay conducted on Madin-Darby canine kidney (MDCK) cells indicated that concentrations above 100 µM did not significantly affect cell viability . However, lower concentrations exhibited protective effects against viral infection, suggesting a potential therapeutic window.

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Inhibition of RNA Polymerase : Molecular docking studies suggest that the compound may bind to RNA polymerase subunits, disrupting viral RNA synthesis .
  • Sulfonamide Interaction : The sulfonamide group is known for its ability to mimic p-aminobenzoic acid (PABA), which is essential for bacterial and viral biosynthesis pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of sulfonamide derivatives. The presence of the methoxy group on the biphenyl ring enhances lipophilicity and potentially improves cellular uptake. Variations in the sulfonamide moiety have been shown to significantly influence antiviral activity and cytotoxicity profiles .

Data Table: Biological Activity Summary

Activity TypeTarget PathogenIC50 (µM)Reference
AntiviralCoxsackievirus B35 - 10
CytotoxicityMDCK Cells>100
RNA Polymerase InhibitionInfluenza A Virus22.94

Case Studies

  • Coxsackievirus B3 Inhibition : A study identified several sulfonamide derivatives with high activity against Coxsackievirus B3. The lead compound exhibited an IC50 value indicating effective viral inhibition .
  • Influenza Virus Interaction : Another investigation revealed that similar compounds could disrupt the activity of viral RNA polymerase, showcasing their potential as antiviral agents against influenza strains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid?

  • Methodology :

  • Step 1 : Sulfonylation of 4'-methoxybiphenyl-4-sulfonyl chloride (precursor) with 4-aminobenzoic acid under basic conditions (e.g., pyridine or triethylamine) in anhydrous dichloromethane at 0–5°C for 2–4 hours .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water .
  • Key Validation : Confirm sulfonamide bond formation using 1H^1H NMR (δ 10.2–10.8 ppm for sulfonamide NH) and FT-IR (1320–1350 cm1^{-1} for S=O stretching) .

Q. How is this compound characterized to confirm structural integrity?

  • Analytical Workflow :

  • HPLC : Purity assessment (>98%) using a C18 column, mobile phase: acetonitrile/water (70:30), UV detection at 254 nm .
  • X-ray Crystallography : Resolve crystal structure to confirm biphenyl planarity and sulfonamide geometry (e.g., torsion angles between aromatic rings) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular ion [M–H]^- at m/z 412.08 (calculated for C20_{20}H17_{17}NO5_{5}S) .

Advanced Research Questions

Q. How do substituents on the biphenyl core influence bioactivity in antiviral studies?

  • Structure-Activity Relationship (SAR) Insights :

  • Methoxy Group : Enhances solubility and membrane permeability but may reduce binding affinity to viral capsid proteins (e.g., coxsackievirus B3) due to steric effects. IC50_{50} values for methoxy derivatives range from 4.2–5.5 μM, compared to 5.5 μM for non-methoxy analogs .
  • Sulfonamide Linker : Critical for capsid binding; replacing it with ester or amide groups decreases antiviral potency by >50% .
    • Experimental Design :
  • Thermostability Assays : Monitor viral capsid stabilization via differential scanning calorimetry (DSC). A ΔTm\Delta T_m increase of 2–3°C indicates strong binding .

Q. What strategies resolve contradictions between solubility and bioactivity in derivatives?

  • Case Study :

  • Problem : Methoxy-substituted analogs show improved solubility (logP reduced by 0.8–1.2) but variable IC50_{50} values due to altered binding kinetics .
  • Solution : Introduce hydrophilic groups (e.g., carboxylic acid) at non-critical positions to maintain solubility without disrupting sulfonamide-capsid interactions. For example, 4-carboxy derivatives retain IC50_{50} < 5 μM while achieving logP < 2.5 .

Q. How can computational modeling guide the design of derivatives targeting enteroviruses?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to predict binding poses within the CVB3 capsid hydrophobic pocket (PDB: 1Z7R). Prioritize derivatives with docking scores < –8.0 kcal/mol .
  • MD Simulations : Assess stability of ligand-capsid complexes over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid
Reactant of Route 2
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4-((4'-Methoxy-[1,1'-biphenyl])-4-sulfonamido)benzoic acid

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